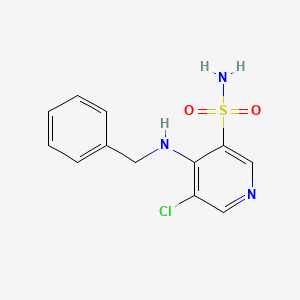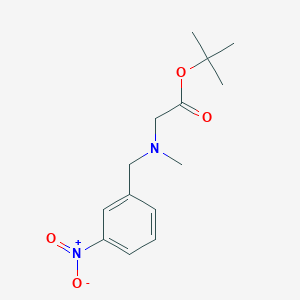
methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-3-amino-4-hydroxybutanoic acid.
Formation of Intermediate: The aldehyde group of 2,5-difluorobenzaldehyde is reacted with the amino group of ®-3-amino-4-hydroxybutanoic acid to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Esterification: The amine is esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitrile derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohol derivatives.
Substitution: Phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor agonist/antagonist.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3R)-3-amino-4-phenylbutanoate;hydrochloride: Lacks the fluorine atoms on the phenyl ring.
Methyl (3R)-3-amino-4-(2,4-difluorophenyl)butanoate;hydrochloride: Has fluorine atoms at different positions on the phenyl ring.
Methyl (3R)-3-amino-4-(2,5-dichlorophenyl)butanoate;hydrochloride: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms at the 2 and 5 positions on the phenyl ring can significantly influence the compound’s chemical properties, such as its reactivity and interaction with biological targets. This makes methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride unique compared to its analogs.
Propiedades
Fórmula molecular |
C11H14ClF2NO2 |
|---|---|
Peso molecular |
265.68 g/mol |
Nombre IUPAC |
methyl (3R)-3-amino-4-(2,5-difluorophenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C11H13F2NO2.ClH/c1-16-11(15)6-9(14)5-7-4-8(12)2-3-10(7)13;/h2-4,9H,5-6,14H2,1H3;1H/t9-;/m1./s1 |
Clave InChI |
PLDATDZMGWPHFA-SBSPUUFOSA-N |
SMILES isomérico |
COC(=O)C[C@@H](CC1=C(C=CC(=C1)F)F)N.Cl |
SMILES canónico |
COC(=O)CC(CC1=C(C=CC(=C1)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine](/img/structure/B11819494.png)


![(2R,3R,4R,5R)-2-amino-4-[(2R,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal](/img/structure/B11819505.png)

![Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-](/img/structure/B11819515.png)






